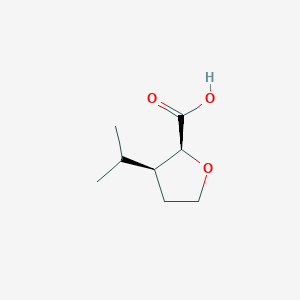

(2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid

Description

(2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid is a chiral bicyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with an isopropyl group at position 3 and a carboxylic acid moiety at position 2. Its stereochemistry, defined by the (2S,3S) configuration, significantly influences its physicochemical properties and biological interactions.

Properties

IUPAC Name |

(2S,3S)-3-propan-2-yloxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5(2)6-3-4-11-7(6)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQUGGZXCRCNHB-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCOC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CCO[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807941-13-4 | |

| Record name | rac-(2R,3R)-3-(propan-2-yl)oxolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the oxolane ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to maintain the integrity of the chiral centers.

Industrial Production Methods

In an industrial setting, the production of (2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The oxolane ring can be reduced under specific conditions to form different ring structures.

Substitution: The hydrogen atoms on the oxolane ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.

Substitution: Reagents like halogens or organometallic compounds are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of (2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid, such as esters, amides, and substituted oxolane compounds.

Scientific Research Applications

(2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific chiral centers.

Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid with compounds sharing functional or structural similarities.

Structural and Functional Differences

- Ring Systems : The target compound’s oxolane ring provides conformational rigidity distinct from the aromatic pyrimidine in 2-Chloro-6-methylpyrimidine-4-carboxylic acid. This rigidity may enhance stereochemical stability in drug design compared to planar heterocycles.

- Functional Groups: Unlike 1(or 2)-(2-propenyloxy)-propanol (an alcohol-ether hybrid), the carboxylic acid group in the target compound increases acidity (pKa ~2–3 estimated), making it more water-soluble than non-ionic analogs.

- Reactivity : Propylene oxide’s epoxide group is highly electrophilic, whereas the target compound’s carboxylic acid and ether groups exhibit nucleophilic and hydrogen-bonding capabilities.

Physicochemical Properties

- Chirality : The (2S,3S) configuration differentiates the compound from racemic mixtures or diastereomers (e.g., (2R,3R)-isomer), which may exhibit divergent biological activities.

- Lipophilicity : The isopropyl substituent likely increases lipophilicity (logP ~1.5–2.0 estimated) compared to pyrimidine derivatives (logP ~0.5–1.0 for 2-Chloro-6-methylpyrimidine-4-carboxylic acid).

Notes on Data Limitations and Assumptions

- Property estimates (e.g., logP, pKa) are inferred from structurally related oxolane and carboxylic acid derivatives.

- Direct pharmacological data are scarce; applications are hypothesized based on chiral building block trends.

Biological Activity

(2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid, also known as (2S,3S)-2-propan-2-yloxane-3-carboxylic acid, is a chiral compound with significant biological activity that has garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a carboxylic acid group and an isopropyl ether moiety. Its stereochemistry at the 2 and 3 positions is crucial for its biological interactions. The following table summarizes the key structural features:

| Feature | Description |

|---|---|

| Chemical Formula | C₇H₁₄O₃ |

| CAS Number | 1909294-46-7 |

| Molecular Weight | 158.18 g/mol |

| Functional Groups | Carboxylic acid, ether |

Anti-inflammatory Activity

Research indicates that (2S,3S)-3-propan-2-yloxolane-2-carboxylic acid exhibits significant anti-inflammatory properties. It selectively inhibits cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which is beneficial in reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

The compound has demonstrated substantial antioxidant activity through various assays, including the DPPH radical scavenging method. It effectively scavenges free radicals, contributing to its therapeutic profile .

The biological activities of (2S,3S)-3-propan-2-yloxolane-2-carboxylic acid are primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The carboxylic acid group forms hydrogen bonds and ionic interactions with enzymes involved in inflammatory pathways.

- Binding Affinity : The isopropyl group enhances the compound's binding affinity to target proteins, influencing their activity .

Case Studies

Several studies have evaluated the efficacy and safety profile of this compound in clinical settings:

- In Vivo Analgesic Study : A controlled experiment using carrageenan-induced paw edema in rats showed that derivatives of this compound significantly reduced inflammation compared to control groups. This supports its potential use as an analgesic agent .

- Safety Profile Assessment : Long-term administration studies indicated that (2S,3S)-3-propan-2-yloxolane-2-carboxylic acid did not exhibit notable renal or gastrointestinal toxicity, suggesting a favorable safety profile for therapeutic applications .

Comparative Analysis with Similar Compounds

The following table compares (2S,3S)-3-propan-2-yloxolane-2-carboxylic acid with structurally similar compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| (2R,3R)-3-Hydroxypiperidine-2-carboxylic acid | Antiviral, anti-inflammatory | Hydroxyl group enhances solubility |

| (S)-N-Boc-3-hydroxypiperidine | Antimicrobial | Boc protecting group increases stability |

| 4-Hydroxyproline | Antioxidant | Different backbone structure affecting bioactivity |

Q & A

Q. What are the recommended synthetic routes for (2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid, and how do stereochemical outcomes vary with different catalysts?

Methodological Answer: Stereoselective synthesis of this compound typically employs asymmetric catalysis or chiral auxiliaries. For example, asymmetric epoxidation or cyclization strategies using Sharpless or Jacobsen catalysts can control the (2S,3S) configuration . Key steps include:

Q. How should researchers handle and store (2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid to ensure stability?

Methodological Answer:

- Handling : Use inert atmosphere (N/Ar) gloveboxes to prevent oxidation. Avoid skin contact by wearing nitrile gloves and chemical-resistant lab coats .

- Storage : Store at –20°C in amber glass vials under desiccant (e.g., silica gel) to minimize hydrolysis. Stability data from accelerated degradation studies suggest <5% decomposition over 6 months under these conditions .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (210–260 nm) to quantify purity (>98% recommended for kinetic studies) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z calculated for CHO: 170.0943) confirms molecular weight .

- Polarimetry : Measure specific optical rotation ([α]) to validate enantiomeric excess (e.g., [α] = +32° in methanol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for the synthesis of this compound?

Methodological Answer: Discrepancies in yields (e.g., 45–78% in literature) often arise from:

- Catalyst Loading : Optimize metal-ligand ratios (e.g., 5–10 mol% Ti(OiPr) with tartrate ligands) to balance cost and efficiency .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF vs. THF) to stabilize transition states. Computational modeling (DFT) can predict solvent-dependent energy barriers .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., diastereomeric esters) and adjust protecting groups (e.g., Boc vs. Fmoc) .

Q. What strategies improve enantiomeric purity in large-scale syntheses?

Methodological Answer:

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP) to racemize undesired enantiomers during synthesis .

- Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral amines (e.g., (1R,2S)-norephedrine) to enhance ee >99% .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How do steric and electronic effects influence the reactivity of the oxolane ring in downstream applications?

Methodological Answer:

- Steric Effects : Substituents at C3 (propan-2-yl group) hinder nucleophilic attacks on the carboxylic acid. Conduct Hammett studies with para-substituted aryl derivatives to quantify electronic effects .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict charge distribution and frontier molecular orbitals (HOMO/LUMO) to rationalize regioselectivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.